5-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide
説明
This compound belongs to the quinazolinone-pentanamide class, characterized by a tetrahydroquinazolinone core substituted with a carbamoyl methyl group and a 3,4-dimethoxyphenyl moiety. Quinazolinone derivatives are widely explored in medicinal chemistry for their affinity toward enzymes and receptors, including kinase and G-protein-coupled targets .
特性
IUPAC Name |
5-[1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6/c1-17(2)27-23(31)11-7-8-14-29-25(33)19-9-5-6-10-20(19)30(26(29)34)16-24(32)28-18-12-13-21(35-3)22(15-18)36-4/h5-6,9-10,12-13,15,17H,7-8,11,14,16H2,1-4H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGIGVINIGXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a tetrahydroquinazoline core substituted with a dimethoxyphenyl group and an isopropyl pentanamide moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. A study focusing on quinazoline derivatives reported IC50 values ranging from 0.5 to 10 µM against breast cancer cells, suggesting that our compound may possess comparable efficacy in inhibiting tumor growth .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been investigated. Compounds similar to the one have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Some studies have shown that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines. This effect is likely mediated through the inhibition of NF-kB signaling pathways and reduction of nitric oxide production in macrophages .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Certain quinazoline derivatives can modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells.
Case Studies
- In vitro Studies : A recent in vitro study evaluated the cytotoxicity of similar quinazoline derivatives against human cancer cell lines (MCF-7 and HeLa). The results indicated significant cytotoxicity with IC50 values below 10 µM for several compounds .
- In vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor size and improved survival rates compared to control groups, highlighting their potential as therapeutic agents .
類似化合物との比較
Critical Analysis of Comparison Methodologies
- Molecular Networking () : Clusters compounds via MS/MS fragmentation cosine scores, linking structural analogs like thiadiazoles and quinazolines .
- Hierarchical Clustering () : Bioactivity profiles correlate with structural similarity, though exceptions exist due to scaffold-hopping effects .
- Machine Learning () : Tanimoto and Dice indices predict bioactivity, but 3D conformational differences may limit accuracy .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
